

Lipophilicity and solubility of (5-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Methyl-1,3-oxazol-4-yl)methanol

Cat. No.: B2642139

[Get Quote](#)

An In-Depth Technical Guide to the Lipophilicity and Solubility of **(5-Methyl-1,3-oxazol-4-yl)methanol**

Introduction: The Foundational Pillars of Drug Efficacy

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are not merely preliminary data points; they are the fundamental determinants of its ultimate therapeutic success. Among these, lipophilicity and aqueous solubility stand as two of the most critical parameters.^{[1][2]} They govern a compound's journey through the body, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.^{[3][4][5]} A molecule with optimized lipophilicity can effectively traverse biological membranes to reach its target, while adequate aqueous solubility is essential for administration, absorption from the gastrointestinal tract, and distribution in the bloodstream.^[6] ^{[7][8]} Neglecting these properties often leads to promising compounds failing in later, more costly stages of development.^{[4][5]}

This guide provides a detailed examination of these two crucial properties for the compound **(5-Methyl-1,3-oxazol-4-yl)methanol**. As a heterocyclic molecule with functional groups that impart both hydrophilic and lipophilic character, it presents an interesting case study. This document is designed for researchers, medicinal chemists, and formulation scientists, offering

a blend of theoretical analysis, predictive insights, and robust, field-proven experimental protocols to thoroughly characterize this molecule.

Molecular Structure Analysis: A Tale of Two Moieties

To understand the physicochemical behavior of **(5-Methyl-1,3-oxazol-4-yl)methanol**, we must first dissect its molecular architecture. The structure is composed of a central oxazole ring substituted with a methyl group and a methanol group.

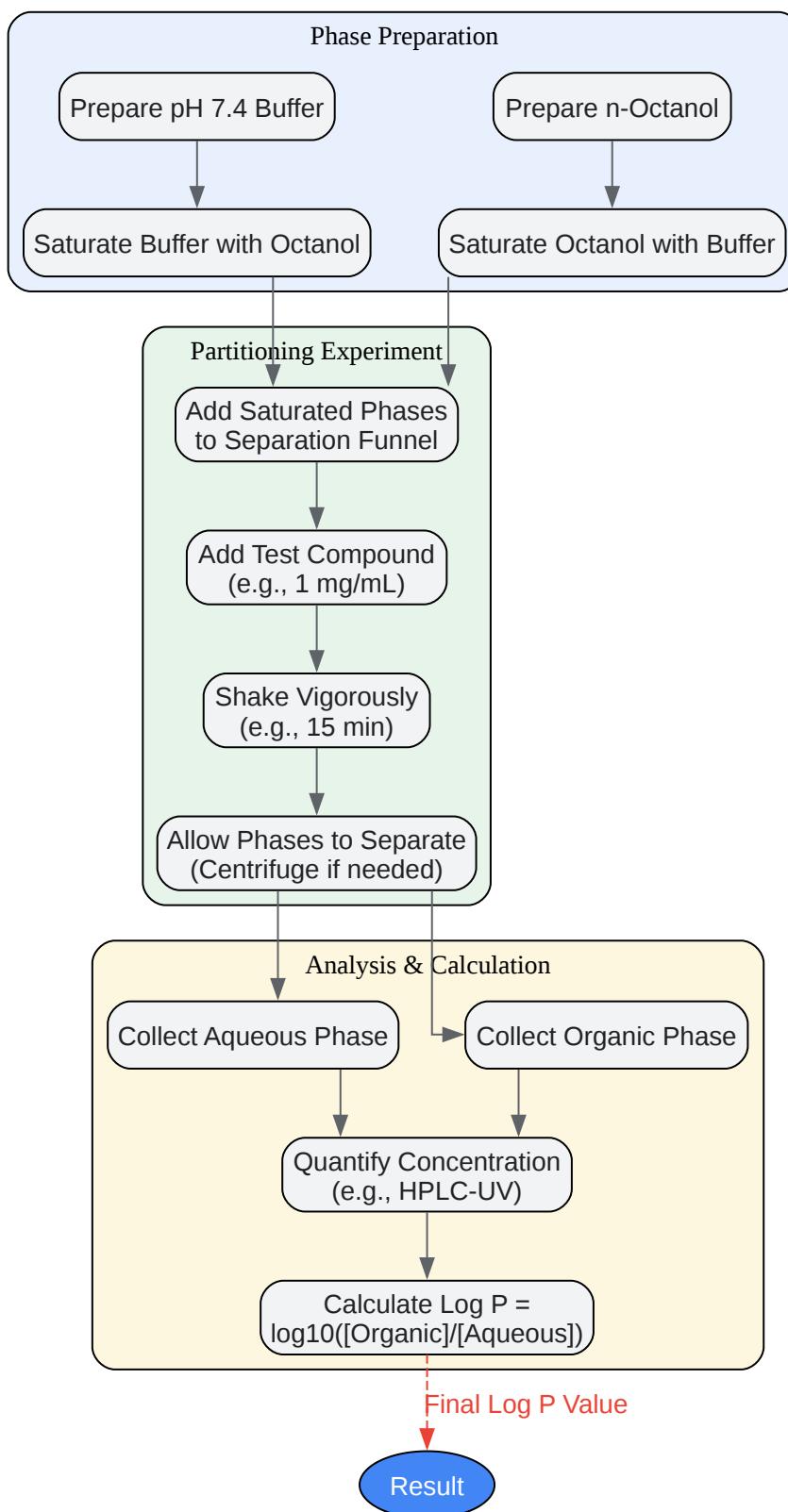
- Chemical Formula: $C_5H_7NO_2$
- Molecular Weight: 113.11 g/mol [9]
- Structure:
 - 1,3-Oxazole Ring: This five-membered aromatic heterocycle is a core structural feature. [10][11][12] The presence of an electronegative oxygen atom and a nitrogen atom makes the ring polar and capable of engaging in hydrogen bonding as an acceptor.[10] As a weak base (the conjugate acid pK_a of oxazole is ~ 0.8), its ionization state is unlikely to change significantly in physiological pH ranges.[13] The aromatic system itself contributes a degree of lipophilicity.
 - Methyl Group (-CH₃): Attached at the 5-position, this small alkyl group is non-polar and contributes to the molecule's overall lipophilicity, enhancing its affinity for non-polar environments.
 - Methanol Group (-CH₂OH): The hydroxymethyl substituent at the 4-position is the primary driver of hydrophilicity. The hydroxyl (-OH) group is an excellent hydrogen bond donor and acceptor, promoting strong interactions with water molecules and significantly enhancing aqueous solubility.

Predicted Physicochemical Profile: Based on this structural analysis, **(5-Methyl-1,3-oxazol-4-yl)methanol** is predicted to be a predominantly hydrophilic compound. While the methyl group and the carbon backbone of the oxazole ring provide some lipophilic character, the powerful solubilizing effect of the methanol group is expected to dominate, leading to high aqueous solubility and a low partition coefficient (Log P).

Lipophilicity Profile: Quantifying the Partitioning Behavior

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (Log P), which measures the equilibrium distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.^{[4][14]} It is a key predictor of a drug's ability to cross cell membranes.^[6] According to Lipinski's "Rule of Five," a Log P value below 5 is generally considered favorable for oral drug candidates.^{[6][15]}

Computational Prediction of Log P


A multitude of computational algorithms exist to predict Log P from a molecule's structure, providing a rapid, cost-effective initial assessment.^{[16][17]} These tools, such as ALOGPS and those offered by Molinspiration, analyze molecular fragments and properties to estimate the partitioning behavior.^{[16][17][18]} For **(5-Methyl-1,3-oxazol-4-yl)methanol**, these models would likely predict a low or negative Log P value, indicative of its hydrophilic nature.

Experimental Determination of Log P: The Shake-Flask Method (OECD 107)

The Shake-Flask method is the universally recognized "gold standard" for Log P determination due to its direct measurement of the partitioning equilibrium.^{[14][19][20]}

Causality Behind the Protocol: This method physically simulates the partitioning of a molecule between a lipid-like environment (n-octanol) and an aqueous environment (buffer). By directly measuring the concentration in each phase after equilibrium is reached, it provides an unambiguous Log P value. Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

Experimental Workflow: Shake-Flask Log P Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Log P Determination.

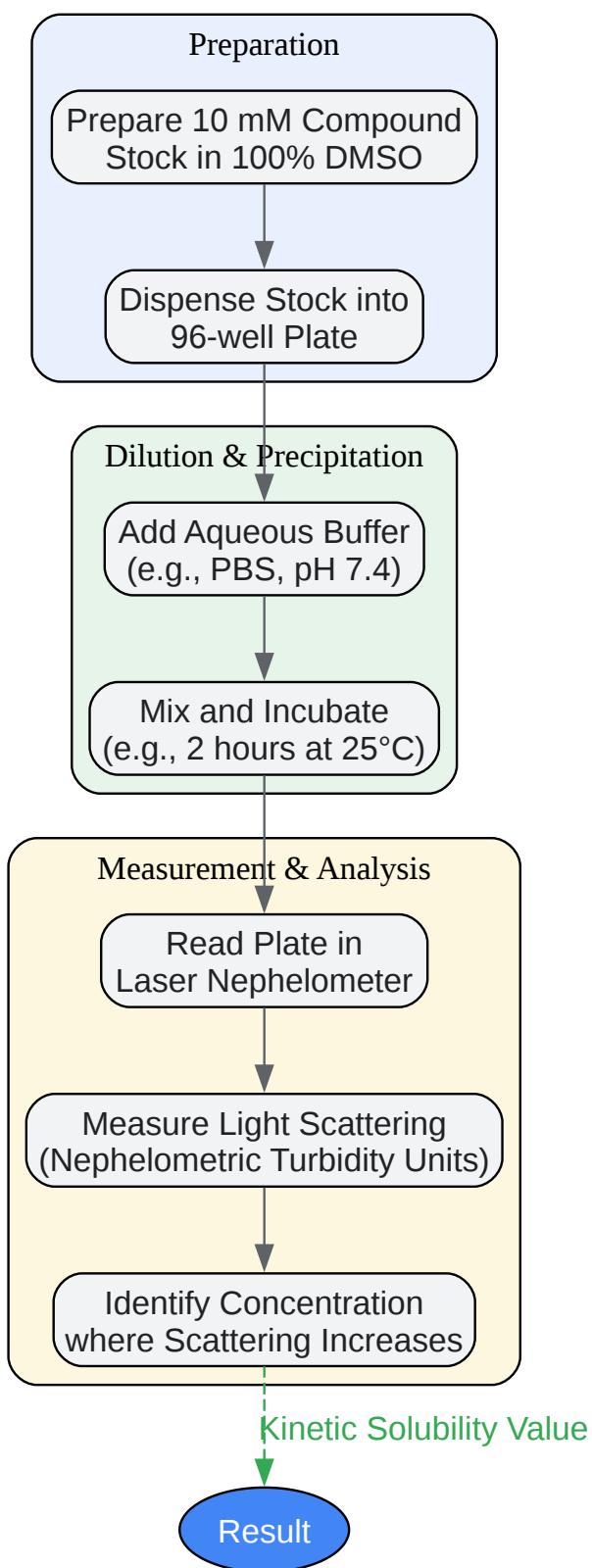
Detailed Protocol: Shake-Flask Log P

- Solvent Preparation: Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) and n-octanol. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate.[15]
- Compound Addition: Add a known amount of **(5-Methyl-1,3-oxazol-4-yl)methanol** to a separation funnel or vial containing measured volumes of the pre-saturated n-octanol and buffer.
- Equilibration: Seal the container and shake vigorously for 15-30 minutes at a constant temperature (e.g., 25°C) to facilitate partitioning and ensure equilibrium is reached.
- Phase Separation: Allow the mixture to stand until the two phases are clearly separated. Centrifugation at low speed can be used to break up any emulsions.
- Sampling: Carefully withdraw an aliquot from each phase, ensuring no cross-contamination.
- Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated for accurate quantification.
- Calculation: Calculate the partition coefficient (P) using the formula: $P = [\text{Concentration in n-octanol}] / [\text{Concentration in aqueous buffer}]$. The final result is expressed as $\text{Log } P = \log_{10}(P)$.[14]

Aqueous Solubility Profile: A Prerequisite for Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in an aqueous medium at a specific temperature and pH.[21] Poor solubility is a primary hurdle in drug development, often leading to low and erratic oral bioavailability.[1][8][22] It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility


- Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic solvent stock (usually DMSO), begins to precipitate in an aqueous buffer.[23][24] This method is rapid and mimics the conditions of many early in vitro biological assays, making it invaluable for initial compound screening.[25]
- Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period (e.g., 24-48 hours).[21][26] This value is lower than kinetic solubility but is more relevant for predicting in vivo dissolution and for formulation development.[23]

Experimental Determination of Kinetic Solubility: Laser Nephelometry

Laser nephelometry is a high-throughput technique that measures the light scattered by undissolved particles (precipitate) in a solution.[27][28] It is an ideal method for rapidly assessing the kinetic solubility of large compound libraries.[27][29]

Causality Behind the Protocol: This assay leverages the principle that a solution remains optically clear as long as a compound is dissolved. When the concentration exceeds the kinetic solubility limit, the compound precipitates, forming particles that scatter a laser beam. The intensity of scattered light is proportional to the amount of precipitate, allowing for the identification of the solubility threshold.[28][30]

Experimental Workflow: Kinetic Solubility by Nephelometry

[Click to download full resolution via product page](#)

Caption: Workflow for Kinetic Solubility by Nephelometry.

Detailed Protocol: Kinetic Solubility by Nephelometry

- Stock Solution: Prepare a concentrated stock solution of **(5-Methyl-1,3-oxazol-4-yl)methanol** (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).[31]
- Plate Preparation: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
- Buffer Addition: Add the desired aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to achieve the highest target concentration (e.g., 100 µM) and a final DMSO concentration of 1%.
- Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours, to allow for precipitation.[31]
- Measurement: Place the microtiter plate into a laser nephelometer and measure the light scattering in each well.[29][31]
- Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly rises above the baseline of the soluble compound.[30] The results are often compared to high and low solubility control compounds.

Experimental Determination of Thermodynamic Solubility

This method quantifies the true equilibrium solubility and is crucial for lead optimization and pre-formulation activities.[21][24]

Detailed Protocol: Thermodynamic Solubility (Shake-Flask)

- Sample Preparation: Add an excess amount of solid **(5-Methyl-1,3-oxazol-4-yl)methanol** to a vial containing a known volume of the aqueous buffer (e.g., pH 7.4 PBS). The excess solid ensures that a saturated solution is formed.
- Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[24]

- Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically done by high-speed centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 μ m PVDF).
- Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
- Result: The measured concentration represents the thermodynamic solubility of the compound, typically reported in μ g/mL or μ M.

Summary of Physicochemical Properties and Implications

To provide a clear overview, the predicted and experimental data for **(5-Methyl-1,3-oxazol-4-yl)methanol** are summarized below. The quantitative values are illustrative, based on the structural analysis, and represent expected outcomes from the described protocols.

Property	Predicted Value	Experimental Method	Expected Result & Interpretation
Molecular Weight	113.11 g/mol	-	A small molecule, favorable for drug-likeness.
Log P	-0.5 to 0.5	Shake-Flask (OECD 107)	Low Lipophilicity: Indicates the compound is predominantly hydrophilic. May have excellent solubility but could face challenges crossing the blood-brain barrier or penetrating highly lipidic tissues.
Kinetic Solubility	> 200 µM	Laser Nephelometry	High Kinetic Solubility: Suggests the compound is unlikely to precipitate in in vitro assays, ensuring data reliability. Favorable for early-stage screening.
Thermodynamic Solubility	> 1000 µg/mL	Shake-Flask (HPLC-UV)	High Thermodynamic Solubility: Excellent property for developing aqueous formulations (e.g., for intravenous administration). Suggests absorption after oral dosing will not be limited by dissolution rate.

Overall Interpretation: The physicochemical profile of **(5-Methyl-1,3-oxazol-4-yl)methanol** is dominated by the hydrophilic influence of its methanol group. The expected high aqueous solubility and low lipophilicity make it an attractive candidate from a formulation perspective. However, its low lipophilicity might limit passive diffusion across cell membranes, a factor that must be considered in the context of its biological target. If the target is intracellular, the compound's permeability will need to be carefully assessed. For targets in the systemic circulation or on the cell surface, this profile is highly advantageous.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scilit.com [scilit.com]
- 6. Lipophilicity of Drug [bocsci.com]
- 7. Aqueous solubility: Significance and symbolism [wisdomlib.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (5-methyl-1,3-oxazol-4-yl)methanol(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxazole - Wikipedia [en.wikipedia.org]

- 14. acdlabs.com [acdlabs.com]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 17. researchgate.net [researchgate.net]
- 18. Molinspiration Cheminformatics [molinspiration.com]
- 19. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. researchgate.net [researchgate.net]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. Aqueous Solubility Assay - Enamine [enamine.net]
- 25. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]
- 27. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. rheolution.com [rheolution.com]
- 29. enamine.net [enamine.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Lipophilicity and solubility of (5-Methyl-1,3-oxazol-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2642139#lipophilicity-and-solubility-of-5-methyl-1-3-oxazol-4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com